molecular formula C9H7N2NaO2 B2976899 Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 2418692-97-2

Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B2976899
CAS RN: 2418692-97-2
M. Wt: 198.157
InChI Key: ZOXGCXCNWYBLBH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolopyridine derivatives are nitrogen-containing heterocycles that are used in various applications such as pharmaceuticals, organic materials, and natural products . They contain pyrrole and pyrazine rings and have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives generally includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving pyrrolopyridine derivatives are not clearly recognized . More research is needed to understand the specific chemical reactions of “Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate”.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives can vary widely. They often contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . The specific physical and chemical properties of “Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” are not available in the sources I found.

Scientific Research Applications

Cancer Therapy: Targeting FGFRs

The fibroblast growth factor receptor (FGFR) family plays a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its derivatives have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Compound 4h, for instance, exhibited remarkable FGFR inhibitory activity (IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively). In vitro studies demonstrated that 4h inhibited breast cancer cell proliferation and induced apoptosis. Additionally, it suppressed cell migration and invasion .

Orally Bioavailable FGFR Inhibitors

The structure-based design of pyrrolo[3,2-c]pyridine derivatives has led to the development of orally bioavailable FGFR inhibitors. These compounds exhibit promising pharmacological properties and are being explored for their therapeutic potential in cancer treatment .

Antiviral Activity

Pyrrolopyrazine derivatives, including those related to Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, have been investigated for their antiviral properties. For example, 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibits human norovirus RNA-dependent RNA polymerase (RdRp), while 4-amino-pyrrolo[2,1-f][1,2,4]triazine inhibits both murine and human norovirus RdRp in different cell lines .

Selective Activity Against Specific Cancer Cell Lines

Certain derivatives of this compound have demonstrated selective activity against specific cancer cell lines. For instance, derivative 5a exhibited modest activity against the UO-31 renal cancer sub-panel cell line, while unsubstituted deaza analogue 6a and 9-methoxy substituted derivative 6c were selective against the MCF7 breast cancer cell line .

Mechanism of Action

The mechanism of action of pyrrolopyrazine derivatives is not clearly recognized . More research is needed to understand the specific mechanism of action of “Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate”.

Future Directions

The future directions for research on pyrrolopyridine derivatives could involve further exploration of their biological activities, synthesis methods, and mechanisms of action . More research is also needed to understand the specific properties and potential applications of “Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate”.

properties

IUPAC Name

sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.Na/c1-5-8-6(2-3-10-5)4-7(11-8)9(12)13;/h2-4,11H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXGCXCNWYBLBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC(=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.